BenchChemオンラインストアへようこそ!

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide

Medicinal Chemistry Thrombin Inhibition Structure-Activity Relationship

This research-grade small molecule combines a benzothiophene ring with a 2-(2-chloro-6-fluorophenyl)acetamide moiety, creating a unique scaffold for probing cannabinoid receptors or serine proteases. Its specific halogen-substitution pattern can critically alter target selectivity versus generic analogs. Ideal for scaffold-hopping studies and computational model validation where experimental data is absent. Evaluate batch-specific purity to ensure reproducible pharmacology.

Molecular Formula C19H17ClFNOS
Molecular Weight 361.86
CAS No. 2034470-32-9
Cat. No. B2739879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
CAS2034470-32-9
Molecular FormulaC19H17ClFNOS
Molecular Weight361.86
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C19H17ClFNOS/c1-12(9-13-11-24-18-8-3-2-5-14(13)18)22-19(23)10-15-16(20)6-4-7-17(15)21/h2-8,11-12H,9-10H2,1H3,(H,22,23)
InChIKeyHFFIKKHJIHXFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide (CAS 2034470-32-9): Procurement-Relevant Compound Profile


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic small molecule (C19H17ClFNOS, MW 361.86) supplied as a research-grade compound typically at ≥90% purity . The structure comprises a benzothiophene ring linked via a propan-2-amine spacer to a 2-(2-chloro-6-fluorophenyl)acetamide moiety. This places it within the benzothiophene-acetamide class, a scaffold investigated for diverse biological activities including cannabinoid receptor modulation and serine protease inhibition. For procurement decisions, the compound's value lies in its potential as a selective pharmacological probe, but quantitative evidence of differentiation is severely limited.

Why N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide Cannot Be Interchanged with In-Class Analogs


Generic substitution is precluded by the compound's specific 2-chloro-6-fluorophenyl substitution pattern, which is known in related acetamide series to influence target binding affinity and selectivity profiles [1]. Alteration of the benzothiophene linker or halogen pattern can drastically shift activity profiles or introduce off-target effects, a common observation in SAR studies of benzothiophene derivatives. Without directly comparable quantitative data, however, the extent of differentiation cannot be precisely quantified, making informed selection between this compound and its closest analogs a risk that requires case-by-case experimental validation.

Quantitative Differentiation Evidence for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide


Structural Differentiation from 2-(2-Chloro-6-fluorophenyl)acetamide Thrombin Inhibitors

The target compound possesses a 1-(1-benzothiophen-3-yl)propan-2-amine P3 group, which differs from the 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 groups described in the leading 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitor series [1]. The reference series achieves Ki values of 0.9–33.9 nM against thrombin. No thrombin inhibition data have been reported for the target compound, making direct comparison impossible. The structural divergence suggests a potentially different selectivity profile, but this remains unsubstantiated.

Medicinal Chemistry Thrombin Inhibition Structure-Activity Relationship

Purity Benchmarking Against Commercially Available Analogs

The target compound is supplied at ≥90% purity, consistent with early-stage research compound standards . This is comparable to the purity levels offered for structurally related benzothiophene-acetamide research chemicals. No certified reference standard or higher purity grade is available, limiting its use in quantitative bioassays requiring high confidence in mass balance.

Chemical Procurement Quality Control Benzothiophene Derivatives

Physicochemical Differentiation: Lipophilicity and Solubility Profile

Calculated logP for the target compound is approximately 4.5, compared to 3.8–4.2 for the reference thrombin inhibitor series with 2,2-difluoroethylamine P3 groups. This higher lipophilicity suggests potentially altered membrane permeability and tissue distribution, though no experimental logD or solubility data are available [1].

ADME Properties Lipophilicity Solubility

Selectivity Profile: Cannabinoid Receptor vs. Thrombin Target Space

Benzothiophene derivatives have been reported as both CB1 agonists and thrombin inhibitors [1][2]. The target compound's benzothiophene linker is characteristic of CB1-active chemotypes, while the 2-(2-chloro-6-fluorophenyl)acetamide fragment is a known thrombin-binding motif. The dual pharmacophore suggests potential polypharmacology, but no experimental data exist to confirm binding or functional activity at either target. This contrasts with characterized benzothiophene CB1 agonists, for which Ki values in the nanomolar range have been published.

Cannabinoid Receptors Thrombin Target Selectivity

Application Scenarios for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide Based on Available Evidence


Exploratory SAR Studies of Benzothiophene-Acetamide Pharmacophores

The compound can serve as a novel scaffold-hopping probe to extend SAR knowledge from established 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors into benzothiophene-containing chemical space. Its structure combines a known pharmacophore with an unexplored P3 group, making it suitable for generating hypotheses about target engagement and selectivity [1].

Investigation of Dual CB1/Thrombin Pharmacology

Given the overlap of benzothiophene and chlorofluorophenyl motifs across CB1 and thrombin ligands, the compound may be investigated as a potential dual-pharmacology probe. This scenario requires de novo target profiling and is only appropriate in laboratories equipped for broad-panel screening [1][2].

In Silico Modeling and Docking Studies for Selectivity Prediction

The compound's unique combination of substituents provides a valuable test case for computational models attempting to predict selectivity between structurally related targets (e.g., serine proteases vs. GPCRs). The lack of experimental data makes it an ideal blind-set molecule for model validation [1].

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.